molecular formula C13H11ClO4 B8457145 5-chloro-3-formyl-2H-chromene-2-carboxylic acid ethyl ester

5-chloro-3-formyl-2H-chromene-2-carboxylic acid ethyl ester

Cat. No.: B8457145
M. Wt: 266.67 g/mol
InChI Key: CLFNIFXCXFIXTJ-UHFFFAOYSA-N
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Description

5-chloro-3-formyl-2H-chromene-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H11ClO4 and its molecular weight is 266.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

IUPAC Name

ethyl 5-chloro-3-formyl-2H-chromene-2-carboxylate

InChI

InChI=1S/C13H11ClO4/c1-2-17-13(16)12-8(7-15)6-9-10(14)4-3-5-11(9)18-12/h3-7,12H,2H2,1H3

InChI Key

CLFNIFXCXFIXTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=CC2=C(O1)C=CC=C2Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(E)-4-Oxo-but-2-enoic acid ethyl ester (2.7 mL, 22.99 mmol), 2-nitro benzoic acid (0.648 g, 3.83 mmol), and pyrrolidine (0.31 mL, 3.83 mmol) were added simultaneously to a solution of commercially available 3-chloro-2-hydroxy-benzaldehyde (5.0 g, 19.16 mmol) in dimethysulfoxide (20 mL) at 25° C. and the solution was stirred for 78 hours at 25° C. The reaction was quenched by the addition of water. The reaction mixture was then partitioned between water and ethyl acetate. The combined organics were washed with a saturated brine solution, dried over anhydrous sodium sulfate, filtered, rinsed and concentrated in vacuo. The residue obtained was purified on a silica gel Flash column chromatography using ethyl acetate-hexanes (1:1.2) as eluents, yielded 5-chloro-3-formyl-2H-chromene-2-carboxylic acid ethyl ester as a solid (2.10 g, 50.1%).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0.648 g
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(E)-4-Oxo-but-2-enoic acid ethyl ester (4.60 mL, 38.32 mmol), 2-nitrobenzoic acid (1.08 g, 6.39 mmol), and pyrrolidine (0.53 mL, 6.39 mmol) were added simultaneously to a solution of commercially available 2-chloro-6-hydroxy-benzaldehyde (5.0 g, 31.93 mmol) in dimethysulfoxide (30 mL) at 25° C. and the solution was stirred for 78 hours at 25° C. The reaction was quenched by the addition of water. The reaction mixture was then partitioned between water and ethyl acetate. The combined organics were washed with a saturated brine solution, dried over anhydrous sodium sulfate, filtered, rinsed and concentrated in vacuo. The residue obtained was purified on a silica gel Flash column chromatography using ethyl acetate-hexanes (1:1.2) as eluents, yielding 5-chloro-3-formyl-2H-chromene-2-carboxylic acid ethyl ester as a solid (2.08 g, 49.5%).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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